molecular formula C17H19N3O B5694001 1-isonicotinoyl-4-(2-methylphenyl)piperazine

1-isonicotinoyl-4-(2-methylphenyl)piperazine

Cat. No. B5694001
M. Wt: 281.35 g/mol
InChI Key: CNAYTCOUPGNHIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isonicotinoyl-4-(2-methylphenyl)piperazine is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as INPPO and belongs to the class of piperazine derivatives. INPPO has been found to possess various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-tumor activities.

Mechanism of Action

The mechanism of action of INPPO is not fully understood, but it is believed to act through multiple pathways. INPPO has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. INPPO has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression.
Biochemical and Physiological Effects:
INPPO has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of pro-inflammatory cytokines. INPPO has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

INPPO has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, the limitations of INPPO include its limited solubility in water, which can affect its bioavailability and effectiveness in vivo.

Future Directions

There are several future directions for the research on INPPO. One potential area of research is the development of novel formulations of INPPO that can improve its solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of INPPO in other diseases, such as neurological disorders and autoimmune diseases. Moreover, the mechanisms of action of INPPO need to be further elucidated to understand its full therapeutic potential.

Synthesis Methods

INPPO can be synthesized through a multi-step process that involves the reaction of isonicotinic acid with 2-methylphenylpiperazine in the presence of a coupling agent. The resulting product is then purified through recrystallization to obtain pure INPPO.

Scientific Research Applications

INPPO has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The anti-cancer properties of INPPO have been demonstrated in several studies, where it has been found to inhibit the proliferation of cancer cells and induce apoptosis. INPPO has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

[4-(2-methylphenyl)piperazin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-14-4-2-3-5-16(14)19-10-12-20(13-11-19)17(21)15-6-8-18-9-7-15/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAYTCOUPGNHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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